Cas no 2034474-40-1 (2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile)
2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-((1-(methylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile
- 2-(1-methylsulfonylpiperidin-3-yl)oxypyridine-4-carbonitrile
- 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile
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- Inchi: 1S/C12H15N3O3S/c1-19(16,17)15-6-2-3-11(9-15)18-12-7-10(8-13)4-5-14-12/h4-5,7,11H,2-3,6,9H2,1H3
- InChI Key: RUXAFRFKYRWOPF-UHFFFAOYSA-N
- SMILES: S(C)(N1CCCC(C1)OC1C=C(C#N)C=CN=1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 451
- XLogP3: 0.7
- Topological Polar Surface Area: 91.7
2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6480-0460-2μmol |
2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile |
2034474-40-1 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6480-0460-5μmol |
2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile |
2034474-40-1 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6480-0460-10μmol |
2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile |
2034474-40-1 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6480-0460-20μmol |
2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile |
2034474-40-1 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6480-0460-1mg |
2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile |
2034474-40-1 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6480-0460-2mg |
2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile |
2034474-40-1 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6480-0460-3mg |
2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile |
2034474-40-1 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6480-0460-4mg |
2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile |
2034474-40-1 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6480-0460-5mg |
2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile |
2034474-40-1 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6480-0460-10mg |
2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile |
2034474-40-1 | 10mg |
$118.5 | 2023-09-08 |
2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile
Professional Introduction to Compound with CAS No. 2034474-40-1 and Product Name: 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile
The compound identified by the CAS number 2034474-40-1 and the product name 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The molecular structure incorporates a pyridine core substituted with a nitrile group at the 4-position and an oxy-piperidine moiety linked via a methanesulfonyl group, which contributes to its distinct chemical properties and biological activities.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry, particularly those featuring piperidine and pyridine scaffolds. These structures are known for their ability to interact with biological targets in a highly specific manner, making them valuable candidates for the development of novel therapeutics. The presence of the methanesulfonylpiperidin-3-yl group in this compound suggests potential interactions with biological receptors, which may modulate various physiological processes. This feature is particularly intriguing given the growing interest in piperidine derivatives as pharmacophores in drug design.
The pyridine-4-carbonitrile moiety further enhances the compound's pharmacological profile by introducing a polar, electron-withdrawing group that can influence both solubility and binding affinity. This structural element is commonly found in bioactive molecules and has been shown to improve metabolic stability and oral bioavailability. The combination of these structural features makes 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile a promising candidate for further investigation in medicinal chemistry.
In the context of current research, this compound aligns with the broader trend toward the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play a crucial role in numerous biological pathways and are often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The unique structural features of this compound may enable it to disrupt or modulate PPIs, offering a novel approach to therapeutic intervention. Preliminary computational studies suggest that the methanesulfonylpiperidin-3-yl group can serve as a key anchor point for binding to specific protein targets, while the pyridine-4-carbonitrile moiety enhances interactions through hydrophobic and electrostatic forces.
Additionally, the compound's potential role in modulating enzyme activity has been explored. Enzymes are critical biological catalysts involved in a wide range of metabolic processes. By targeting specific enzymes, small molecules like this one can alter cellular pathways, leading to therapeutic effects. The structural design of 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile suggests it may interact with enzymes through both covalent and non-covalent binding mechanisms. This dual interaction capability could enhance its efficacy while minimizing off-target effects.
The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. The introduction of the methanesulfonylpiperidin-3-yl group necessitates precise control over reaction conditions to ensure high yield and purity. Similarly, the installation of the pyridine-4-carbonitrile moiety requires careful consideration of functional group transformations to avoid unwanted side products. Advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one, enabling researchers to explore increasingly sophisticated pharmacological profiles.
From a regulatory perspective, compounds such as this must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. This includes preclinical studies evaluating toxicity, pharmacokinetics, and pharmacodynamics. The unique structural features of 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile present both opportunities and challenges in this regard. While its novel structure may offer therapeutic advantages, it also requires thorough characterization to understand its behavior in biological systems.
The development of new pharmaceuticals is often driven by interdisciplinary collaboration between chemists, biologists, and clinicians. The insights gained from studying compounds like 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile contribute to our understanding of disease mechanisms and inform the design of more effective treatments. As research progresses, it is likely that additional derivatives will be synthesized to optimize potency, selectivity, and pharmacokinetic properties.
In conclusion, 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyridine-4-carbonitrile (CAS No. 2034474-40-1) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for further investigation, particularly in the context of modulating protein-protein interactions and enzyme activity. As research continues to uncover new insights into its properties and mechanisms of action, this compound holds promise for contributing to the development of next-generation therapeutics.
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